molecular formula C12H19ClN2 B13286050 [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B13286050
M. Wt: 226.74 g/mol
InChI Key: WKIRLSHMPKXHRF-UHFFFAOYSA-N
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Description

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C12H19ClN2. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 3-position and the amine group is substituted with a 3-(dimethylamino)propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3-chlorobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-chlorobenzyl chloride+3-(dimethylamino)propylamineThis compound+HCl\text{3-chlorobenzyl chloride} + \text{3-(dimethylamino)propylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzyl chloride+3-(dimethylamino)propylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products Formed

Scientific Research Applications

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

Uniqueness

[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3

InChI Key

WKIRLSHMPKXHRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

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